molecular formula C15H13N5O2S B11214901 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11214901
M. Wt: 327.4 g/mol
InChI Key: JWAYVWVBHASARJ-UHFFFAOYSA-N
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Description

The compound 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide features a fused pyrido[2,3-d]pyrimidin-4-one core with a sulfanylidene (C=S) group at position 2 and an acetamide side chain substituted with a pyridin-2-ylmethyl group.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23)

InChI Key

JWAYVWVBHASARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of a pyridine derivative with a suitable acetamide precursor under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrido[3,4-g]quinazoline have been shown to inhibit protein kinases, which are crucial in cancer cell proliferation and survival .

Case Study: Protein Kinase Inhibition

A study synthesized new derivatives from the pyrido[3,4-g]quinazoline scaffold and evaluated their inhibitory effects on various protein kinases. The results demonstrated that these compounds could effectively reduce the activity of kinases associated with cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on related compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli12
Compound CC. albicans18

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. The computational analysis indicated strong interactions with target proteins involved in disease pathways, suggesting its potential as a lead compound for drug development .

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies, particularly in relation to kinases and other enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can lead to therapeutic applications in metabolic disorders and cancer treatment.

Mechanism of Action

The mechanism of action of 2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Compound 7h ()

  • Core Structure : Pyrimido[4,5-d]pyrimidin-2-one (isomeric to the target’s pyrido[2,3-d]pyrimidin-4-one).
  • Substituents: 1-Methyl group. 7-((6-Methylpyridin-3-yl)amino) substituent. Additional valine-pyrrolidine carboxamide side chain.
  • The 7-amino linkage to a methylpyridine group introduces a polar, planar substituent distinct from the target’s pyridin-2-ylmethyl acetamide.
  • Implications: The methylpyridine-amino group may enhance solubility compared to the target’s thione group.

N-[3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide ()

  • Core Structure : Identical pyrido[2,3-d]pyrimidin-4-one with 2-sulfanylidene.
  • Substituents :
    • N-linked 3-[4-(4-fluorophenyl)piperazin-1-yl]propyl group.
  • Key Differences :
    • The piperazine-fluorophenyl substituent introduces a basic nitrogen and fluorinated aromatic ring, contrasting with the target’s pyridinylmethyl group.
  • Implications: The fluorophenyl-piperazine group increases hydrophobicity and may enhance blood-brain barrier penetration.

Compound B (N-(but-3-yn-1-yl)-N-{2-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}acetamide) ()

  • Core Structure : Pyrido[4,3-d]pyrimidin (different ring fusion).
  • Substituents :
    • But-3-ynyl and indenyl groups.
  • Key Differences :
    • The pyrido[4,3-d]pyrimidin core alters hydrogen-bonding geometry compared to the target’s [2,3-d] isomer.
    • The indenyl group provides a rigid, hydrophobic substituent, while the but-3-ynyl group introduces alkyne reactivity.
  • Implications: The alkyne group may allow click chemistry modifications for bioconjugation.

Biological Activity

The compound 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4OS
  • Molecular Weight : 272.33 g/mol

This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidines. A study demonstrated that derivatives of this class exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-75.0Induction of apoptosis via CASP3 activation
8dPC-37.5Downregulation of Bcl2 and activation of p53
A1A54915.0Inhibition of CDK4/6

These compounds were shown to induce apoptosis through intrinsic and extrinsic pathways by modulating key proteins involved in cell cycle regulation and survival .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound has been noted to inhibit EGFR tyrosine kinase activity, which is crucial in many cancers. For instance, it demonstrated an IC50 value of 13 nM against EGFR L858R/T790M kinase .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells .
  • Apoptosis Induction : Activation of apoptotic pathways was confirmed through increased levels of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic factors like Bcl2 .

Study 1: Cytotoxicity against Breast Cancer Cells

In a comparative study assessing the cytotoxicity of various pyrido[2,3-d]pyrimidine derivatives against breast cancer cells (MCF-7), it was found that the compound significantly inhibited cell growth compared to standard chemotherapeutics like doxorubicin. The study reported an IC50 value significantly lower than that of doxorubicin, indicating a strong potential for therapeutic application .

Study 2: Selective Activity in Lung Cancer Models

Another investigation focused on lung cancer models (A549 cells) where the compound exhibited selective cytotoxicity. The results indicated that compounds with specific substitutions on the pyrido[2,3-d]pyrimidine scaffold enhanced activity against A549 cells compared to others .

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